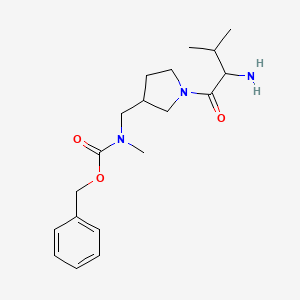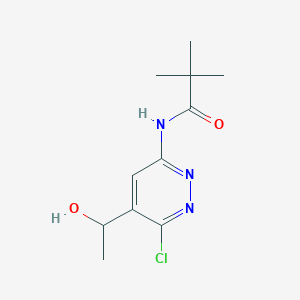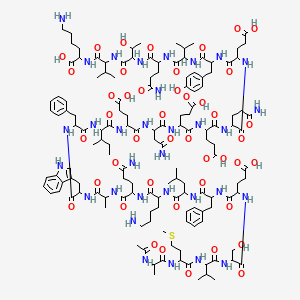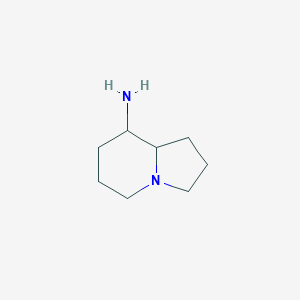
Iegr-amc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Boc-Ile-Glu-Gly-Arg-AMC is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to a growing peptide chain, protected by the tert-butyloxycarbonyl (Boc) group. The final product is obtained by coupling the peptide with 7-amido-4-methylcoumarin (AMC) under specific reaction conditions.
Industrial Production Methods
Industrial production of Boc-Ile-Glu-Gly-Arg-AMC follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is typically produced as a white powder with a purity greater than 97%.
化学反应分析
Types of Reactions
Boc-Ile-Glu-Gly-Arg-AMC undergoes hydrolysis reactions catalyzed by factor Xa and acrosin from the ascidian Halocynthia roretzi. These reactions result in the cleavage of the peptide bond, releasing the fluorogenic AMC moiety .
Common Reagents and Conditions
The hydrolysis reactions are typically carried out in aqueous buffers at physiological pH. Common reagents include factor Xa and acrosin enzymes, which specifically recognize and cleave the peptide substrate .
Major Products Formed
The major product formed from the hydrolysis of Boc-Ile-Glu-Gly-Arg-AMC is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence. This property makes it a valuable tool for monitoring enzyme activity in various assays .
科学研究应用
Boc-Ile-Glu-Gly-Arg-AMC is extensively used in scientific research for the following applications:
Chemistry: As a fluorogenic substrate for studying enzyme kinetics and inhibitor screening.
Biology: In assays to measure the activity of factor Xa and other proteases.
Medicine: For the determination of Factor VIII activity in plasma and concentrates, which is crucial for diagnosing and monitoring hemophilia
Industry: In the development of diagnostic kits and therapeutic agents targeting coagulation pathways
作用机制
Boc-Ile-Glu-Gly-Arg-AMC exerts its effects by serving as a substrate for factor Xa and acrosin enzymes. Upon recognition and binding by these enzymes, the peptide bond is cleaved, releasing the fluorogenic AMC moiety. The fluorescence emitted by AMC can be quantitatively measured, providing insights into enzyme activity and inhibition .
相似化合物的比较
Similar Compounds
Boc-Val-Pro-Arg-AMC: Another fluorogenic substrate for factor Xa, but with different amino acid sequence.
Boc-Leu-Gly-Arg-AMC: Similar substrate with leucine instead of isoleucine.
Boc-Ala-Glu-Gly-Arg-AMC: Contains alanine instead of isoleucine
Uniqueness
Boc-Ile-Glu-Gly-Arg-AMC is unique due to its specific recognition by factor Xa and acrosin enzymes, making it highly suitable for assays involving these proteases. Its strong fluorogenic properties also make it a preferred choice for sensitive and accurate measurements .
属性
分子式 |
C34H50N8O10 |
|---|---|
分子量 |
730.8 g/mol |
IUPAC 名称 |
5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H50N8O10/c1-7-18(2)28(42-33(50)52-34(4,5)6)31(49)41-23(12-13-26(44)45)29(47)38-17-25(43)40-22(9-8-14-37-32(35)36)30(48)39-20-10-11-21-19(3)15-27(46)51-24(21)16-20/h10-11,15-16,18,22-23,28H,7-9,12-14,17H2,1-6H3,(H,38,47)(H,39,48)(H,40,43)(H,41,49)(H,42,50)(H,44,45)(H4,35,36,37) |
InChI 键 |
YWSYLEUAJLDOJG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide](/img/structure/B14784333.png)

![2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14784339.png)

![(4R,5R)-4,5-Dihydro-1,3-bis[2-(1-methylethyl)phenyl]-4,5-diphenyl-1H-imidazolium Tetrafluoroborate](/img/structure/B14784369.png)



![6-[[5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B14784413.png)
